molecular formula C19H15ClN2O5S2 B2578411 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide CAS No. 896322-97-7

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2578411
CAS No.: 896322-97-7
M. Wt: 450.91
InChI Key: IDDGRQDZFPFVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the intermediate N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]amine.

    Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Controlled Reaction Conditions: Temperature, pressure, and pH control are crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: Formation of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiophene derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its biological activity, including anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
  • N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzamide

Uniqueness

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy-substituted analogs.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5S2/c20-14-5-9-16(10-6-14)29(26,27)18(17-2-1-11-28-17)12-21-19(23)13-3-7-15(8-4-13)22(24)25/h1-11,18H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDGRQDZFPFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.